molecular formula C14H9ClFNO3 B1224079 2-(4-fluorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate

2-(4-fluorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate

Cat. No.: B1224079
M. Wt: 293.68 g/mol
InChI Key: UCAQMCXKPORMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate is a chemical compound that belongs to the class of aromatic ketones. It is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a carboxylic acid esterified with a 2-(4-fluorophenyl)-2-oxoethyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate typically involves the esterification of 2-Chloro-3-pyridinecarboxylic acid with 2-(4-fluorophenyl)-2-oxoethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-fluorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate is unique due to the presence of the 2-(4-fluorophenyl)-2-oxoethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

Molecular Formula

C14H9ClFNO3

Molecular Weight

293.68 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 2-chloropyridine-3-carboxylate

InChI

InChI=1S/C14H9ClFNO3/c15-13-11(2-1-7-17-13)14(19)20-8-12(18)9-3-5-10(16)6-4-9/h1-7H,8H2

InChI Key

UCAQMCXKPORMFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)C2=CC=C(C=C2)F

solubility

42.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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